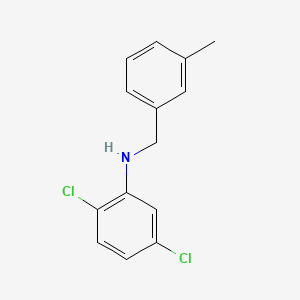

2,5-Dichloro-N-(3-methylbenzyl)aniline

Description

2,5-Dichloro-N-(3-methylbenzyl)aniline is an aromatic amine derivative featuring a dichlorinated aniline core (2,5-dichloro substitution) and a 3-methylbenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₁Cl₂N, with a molecular weight of 260.14 g/mol. The dichloro substituents enhance electron-withdrawing effects, while the 3-methylbenzyl group contributes steric bulk and lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

2,5-dichloro-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c1-10-3-2-4-11(7-10)9-17-14-8-12(15)5-6-13(14)16/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUINUTYFFBAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Starting Material: Polychloroanilines such as pentachloroaniline or other heavily chlorinated derivatives.

- Catalyst: Noble metal catalysts like palladium or platinum, often supported on inert supports such as active charcoal or barium sulfate.

- Reaction Medium: Acidic aqueous solutions, typically hydrochloric acid or sulfuric acid, sometimes in mixed solvents like toluene with acid.

- Conditions: Elevated temperatures (100°C to 350°C) and high hydrogen pressures (20 to 200 atmospheres gauge).

Key Findings:

- The process achieves selective dechlorination at the meta position, reducing higher chlorinated anilines to 2,5-dichloroaniline with high selectivity.

- Catalyst activity and selectivity are maintained over long periods, making it suitable for continuous processes.

- The reaction mechanism involves hydrogenation in an acid medium, which stabilizes the intermediate and directs dechlorination selectively.

Data Table: Typical Conditions for Catalytic Hydrogenation

| Parameter | Range | Preferred | Remarks |

|---|---|---|---|

| Catalyst | Noble metals (Pd, Pt) | Pd on activated charcoal | Supports inert to acids |

| Temperature | 100°C – 350°C | 180°C – 270°C | Higher temperatures accelerate reaction |

| Hydrogen Pressure | 20 – 200 atm | 60 – 120 atm | Ensures complete hydrogenation |

| Acid Medium | Hydrochloric or sulfuric acid | Hydrochloric acid | Maintains acidic environment for selectivity |

| Solvent | Water or inert organic solvents | Water | Facilitates reaction and separation |

Dehalogenation of Polychlorinated Anilines

This approach involves the selective removal of chlorine atoms from chlorinated aniline derivatives via catalytic hydrogenation, following the general scheme:

$$ \text{Polychloroaniline} \xrightarrow{\text{H}_2, \text{catalyst}} \text{Mono- or di-chlorinated aniline} $$

Process Details:

- Starting compounds such as 2,3,5,6-tetrachloroaniline or 2,5, dichloroaniline are used.

- The process employs noble metal catalysts (palladium, platinum) on supports.

- Reactions are carried out in acidic solvents like hydrochloric acid, sometimes with mixed acids to optimize selectivity.

- Conditions are optimized to favor meta-position dechlorination , avoiding over-reduction or undesired ortho/para dechlorination.

Research Findings:

- Using supported catalysts enhances activity and selectivity .

- The process can be adapted for continuous operation with fixed-bed reactors.

- Reaction times vary but typically range from a few hours to ensure complete conversion.

Preparation of Precursors: Chlorination of Aniline Derivatives

Prior to dehalogenation, the synthesis of appropriate chlorinated aniline precursors is essential:

- Electrophilic aromatic substitution with chlorine in the presence of catalysts or under controlled conditions.

- For example, chlorination of N-(3-methylbenzyl)aniline derivatives to introduce chlorine at the 2- and 5-positions.

Typical Chlorination Conditions:

| Parameter | Range | Remarks |

|---|---|---|

| Chlorinating Agent | Cl₂ gas or SO₂Cl₂ | Controlled addition to prevent over-chlorination |

| Catalyst | FeCl₃ or AlCl₃ | Lewis acids catalyze electrophilic substitution |

| Temperature | 0°C – 50°C | To control regioselectivity |

Key Considerations and Optimization

Research Findings Summary

| Method | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Catalytic hydrogenation of polychloroanilines | High selectivity, scalable | Requires high pressure equipment | 180°C, 60-120 atm H₂, Pd or Pt catalysts |

| Dehalogenation of polychloroanilines | Precise chlorines removal | Over-reduction risk | Same as above, optimized for selectivity |

| Electrophilic chlorination | Precise precursor synthesis | Over-chlorination possible | Cl₂, Lewis acids, controlled temp |

Chemical Reactions Analysis

2,5-Dichloro-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

2,5-Dichloro-N-(3-methylbenzyl)aniline is utilized in proteomics research. Its properties make it suitable for studying protein interactions and functions, particularly in the context of enzyme inhibition and receptor binding studies. The compound's ability to selectively inhibit certain biological pathways has been documented, providing insights into cellular mechanisms and potential therapeutic targets.

Case Study Example : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

2. Agricultural Chemistry

The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to its efficacy in controlling unwanted plant growth and pests.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| This compound | Herbicide | Moderate to High | |

| DCSA (Dichloro-Sulfonamide) | Fungicide | High |

3. Synthesis of Other Compounds

This compound is also noted for its role as a precursor in the synthesis of more complex chemical entities. Its versatility allows for modifications that lead to the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity or function. The exact pathways and targets can vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

3,5-Dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

- Molecular Formula: C₁₅H₁₃Cl₂NO

- Molecular Weight : 294.18 g/mol

- Substituents :

- Aniline ring: 3,5-dichloro.

- N-substituent: 4-ethoxybenzylidene (imine group).

- Key Differences :

- The presence of an imine (C=N) bond increases planarity and conjugation compared to the target compound’s benzylamine group.

- The ethoxy group introduces electron-donating effects, countering the electron-withdrawing chloro substituents.

- Applications : Likely used in coordination chemistry or as a ligand due to the imine moiety’s chelating ability .

3-Chloro-N-(2,5-dimethylhexan-2-yl)aniline

- Molecular Formula : C₁₃H₁₈ClN

- Molecular Weight : 223.74 g/mol

- Substituents :

- Aniline ring: 3-chloro.

- N-substituent: Branched 2,5-dimethylhexyl.

- Key Differences :

- A single chloro substituent reduces electron withdrawal compared to the target’s dichloro substitution.

- The bulky alkyl chain enhances lipophilicity but reduces solubility in polar solvents.

- Spectral Data :

2-Chloro-N-(3,5-dimethoxyphenyl)aniline

- Molecular Formula: C₁₄H₁₄ClNO₂

- Molecular Weight : 263.72 g/mol

- Substituents :

- Aniline ring: 2-chloro.

- N-substituent: 3,5-dimethoxyphenyl.

- Key Differences :

- Methoxy groups are electron-donating, opposing the chloro group’s electron withdrawal.

- Steric hindrance from the dimethoxy substituents may hinder electrophilic substitution reactions.

- Physicochemical Properties :

Data Table: Comparative Analysis

Substituent Effects on Reactivity and Properties

Electronic Effects

- Chloro Substituents :

- In the target compound, 2,5-dichloro groups create strong electron-withdrawing effects, directing electrophilic attacks to the para position of the aniline ring.

- In contrast, compounds like 2-chloro-N-(3,5-dimethoxyphenyl)aniline have mixed electronic effects (electron-withdrawing Cl vs. electron-donating OMe), leading to ambiguous reactivity patterns .

Steric Effects

Solubility and Lipophilicity

- The target compound’s logP is estimated to be lower than 2-chloro-N-(3,5-dimethoxyphenyl)aniline (logP 4.17) due to fewer hydrophobic substituents.

- Imine-containing derivatives (e.g., 3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline ) exhibit lower solubility in aqueous media due to extended conjugation .

Biological Activity

2,5-Dichloro-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula CHClN and a molecular weight of 266.17 g/mol. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. Its structure, featuring dichloro and methylbenzyl substituents, contributes to its reactivity and interaction with biological systems.

The compound exhibits several key chemical properties that influence its biological activity:

- Structure : The presence of two chlorine atoms at the 2 and 5 positions on the aniline ring enhances its electrophilic character.

- Solubility : It is moderately soluble in organic solvents, which affects its bioavailability and interaction with cellular membranes.

- Reactivity : The aniline moiety allows for various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within biological systems. The mechanism involves:

- Protein Binding : The compound can form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins, altering their function.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may lead to downstream effects on metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial strains. For instance, it has been effective against Mycobacterium tuberculosis in preliminary screenings.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.

- Proteomics Applications : Due to its ability to bind proteins selectively, it is employed in proteomics research to study protein interactions and functions.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A high-throughput screening identified this compound as a potential lead against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range for certain strains.

- Cytotoxicity Assessment : In a study evaluating various aniline derivatives, this compound showed significant cytotoxicity in human cancer cell lines (IC50 values ranging from 10 to 30 µM).

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Dichloro-N-(3-methylbenzyl)aniline with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, reacting 2,5-dichloroaniline with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted precursors or by-products. Evidence from analogous dichloro-N-benzylaniline derivatives suggests that controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:benzyl halide) improves yields . For validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should confirm structural integrity and purity (>95%) .

Q. How can the solubility and stability of this compound be characterized for experimental use?

- Methodological Answer : Solubility can be determined in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (3–9) and temperatures (4–40°C) should employ HPLC to monitor degradation products. For instance, notes that aniline derivatives exhibit reduced stability in acidic conditions due to protonation of the amine group, which may apply here. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) can predict long-term storage requirements .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using the B3LYP functional and 6-31G(d,p) basis set can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The Colle-Salvetti correlation-energy formula (adapted in ) provides a framework for calculating electron correlation effects. Comparative analysis with substituent analogs (e.g., fluorobenzyl derivatives from ) reveals how electron-withdrawing groups (Cl) and alkyl chains (3-methyl) influence charge distribution. QSAR parameters like LogP (lipophilicity) from can validate computational predictions experimentally .

Q. How do soil redox conditions affect the degradation kinetics of this compound?

- Methodological Answer : Aerobic vs. anaerobic soil microcosm studies can quantify degradation rates. In aerobic conditions, microbial dioxygenases (e.g., from ) may cleave the aromatic ring, while anaerobic reductive dechlorination could occur. Use LC-MS/MS to track intermediates like dichlorocatechol. ’s numerical models for aniline migration in soil layers suggest incorporating hydraulic conductivity and organic carbon content as variables. For validation, spiked soil columns under controlled O₂ levels (0–21%) and periodic sampling (0–30 days) are recommended .

Q. What advanced oxidation processes (AOPs) effectively mineralize this compound in wastewater?

- Methodological Answer : Fenton’s reagent (Fe²⁺/H₂O₂) and UV/H₂O₂ systems generate hydroxyl radicals (•OH) for cleavage of the benzyl-aniline bond. Optimize pH (2.5–3.5 for Fenton) and molar ratios (H₂O₂:Fe²⁺ = 10:1). highlights that chloro-substituents resist oxidation, requiring longer treatment times (≥60 minutes) for complete mineralization. Monitor total organic carbon (TOC) removal and chlorinated by-products (e.g., Cl⁻ release via ion chromatography) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values for dichloroaniline derivatives?

- Methodological Answer : Conflicting LogP data may arise from measurement techniques (shake-flask vs. HPLC) or solvent systems. Cross-validate using computational tools (e.g., ChemAxon or ACD/Labs) and experimental octanol-water partitioning. For example, reports LogP values ranging from -0.24 to -0.03 for structurally similar anilines, suggesting substituent position critically affects hydrophobicity. Statistical analysis (e.g., ANOVA) of triplicate measurements under standardized conditions (25°C, pH 7) reduces variability .

Experimental Design Considerations

Q. What controls are essential when studying the ecotoxicity of this compound in aquatic systems?

- Methodological Answer : Include abiotic controls (no organisms) to distinguish microbial vs. chemical degradation. For bioassays (e.g., Daphnia magna acute toxicity), use solvent controls (e.g., acetone <0.1% v/v) and reference toxicants (e.g., K₂Cr₂O₇). ’s protocols for aniline derivatives recommend testing at sublethal concentrations (0.1–10 mg/L) to assess chronic effects. Measure dissolved oxygen and pH daily to ensure stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.